

# Lsd1-IN-37 vs. Tranylcypromine: A Comparative Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lsd1-IN-37 |           |
| Cat. No.:            | B15585018  | Get Quote |

Note: Publicly available data for a compound specifically named "Lsd1-IN-37" is limited. Therefore, this guide provides a comparative analysis of the well-characterized, non-selective inhibitor tranylcypromine against a highly potent and selective LSD1 inhibitor, ORY-1001 (ladademstat), which serves as a representative example of a next-generation therapeutic candidate. This comparison will highlight the key differences in selectivity and potency that are critical for researchers in drug development.

#### Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9).[1] Its dysregulation is implicated in various cancers, making it a significant therapeutic target.[1] Tranylcypromine (TCP), a clinically used antidepressant, was one of the first identified inhibitors of LSD1.[2] However, its utility is limited by its non-selective nature, as it also potently inhibits monoamine oxidases A and B (MAO-A and MAO-B), which share structural homology with LSD1.[3] This lack of selectivity can lead to off-target effects. In contrast, extensive research has led to the development of highly selective LSD1 inhibitors, such as ORY-1001 (Iadademstat), which is currently in clinical trials for various cancers.[1] This guide provides a detailed comparison of the selectivity profiles of tranylcypromine and ORY-1001, supported by experimental data and protocols.

### **Data Presentation: Inhibitor Selectivity Profile**



The following table summarizes the in vitro inhibitory potency (IC50 values) of tranylcypromine and ORY-1001 against their primary target, LSD1, and the closely related monoamine oxidases, MAO-A and MAO-B. Lower IC50 values indicate higher potency.

| Compound                  | LSD1 IC50<br>(nM) | MAO-A IC50<br>(nM) | MAO-B IC50<br>(nM) | Selectivity<br>(LSD1 vs.<br>MAO-A) | Selectivity<br>(LSD1 vs.<br>MAO-B) |
|---------------------------|-------------------|--------------------|--------------------|------------------------------------|------------------------------------|
| Tranylcyprom ine (TCP)    | ~20,000[4]        | ~7,000[5]          | ~16,000            | ~0.35x                             | ~0.8x                              |
| ORY-1001<br>(ladademstat) | 18[1]             | >100,000           | >100,000           | >5,500-fold                        | >5,500-fold                        |

Note: IC50 values can vary between different assay conditions. The values presented are representative figures from the cited literature to illustrate the magnitude of difference in potency and selectivity.

#### **Experimental Protocols**

The determination of inhibitor potency and selectivity relies on robust biochemical assays. Below are detailed methodologies for the key experiments cited.

## LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of the LSD1-mediated demethylation reaction.

- Principle: The H2O2 produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.
- Protocol:
  - A solution of recombinant human LSD1/CoREST complex is pre-incubated with various concentrations of the inhibitor (e.g., tranylcypromine or ORY-1001) in a reaction buffer



(e.g., 50 mM HEPES, pH 7.5) for a defined period (e.g., 15-30 minutes) at room temperature.

- The enzymatic reaction is initiated by adding a dimethylated histone H3 peptide substrate (e.g., H3K4me2).
- Simultaneously, HRP and a suitable substrate (e.g., Amplex Red) are added to the reaction mixture.
- The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
- The reaction is stopped, and the fluorescence or absorbance is measured using a plate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

#### MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)

This assay is commonly used to determine the inhibitory activity of compounds against MAO-A. A similar principle with a different substrate is used for MAO-B.

- Principle: MAO-A catalyzes the oxidative deamination of kynuramine, producing an aldehyde and H2O2. The product can be measured spectrophotometrically.
- Protocol:
  - Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the inhibitor in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).
  - The reaction is initiated by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).
  - The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
  - The reaction is terminated by adding a stop solution (e.g., NaOH).



- The fluorescence of the product is measured with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
- IC50 values are determined by analyzing the dose-response relationship.[3]

### **Mandatory Visualization**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lsd1-IN-37 vs. Tranylcypromine: A Comparative Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585018#lsd1-in-37-versus-tranylcypromine-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com